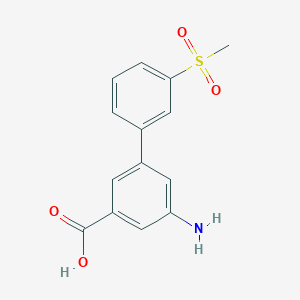

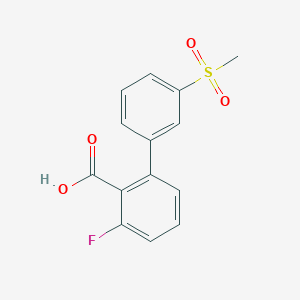

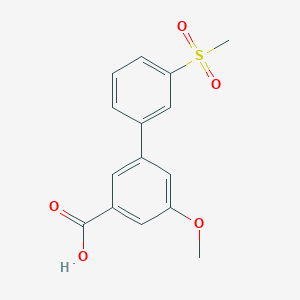

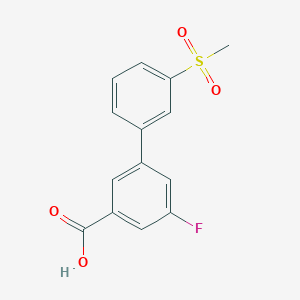

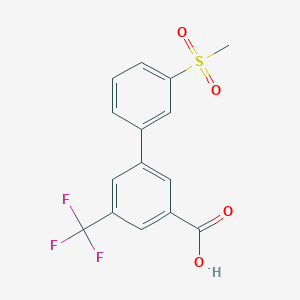

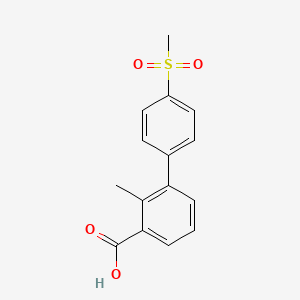

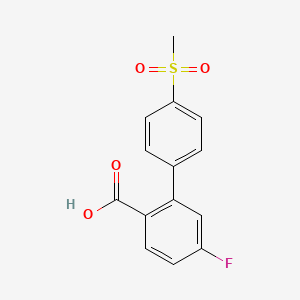

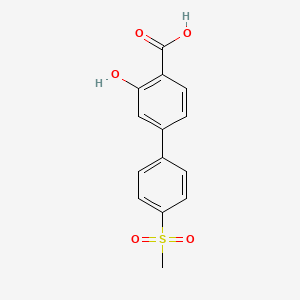

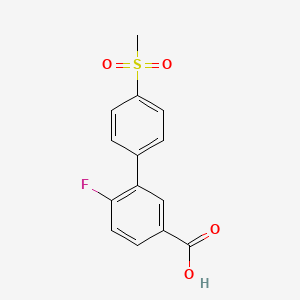

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95%

Overview

Description

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid (4-FSBPA) is a fluorinated benzoic acid derivative that has been found to possess a wide range of biological activities. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-FSBPA has been studied extensively in the past few decades and has been found to be a potent inhibitor of several enzymes involved in inflammation, cancer, and other diseases.

Scientific Research Applications

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied extensively in the past few decades due to its potential applications in medical and pharmaceutical research. It has been found to be a potent inhibitor of several enzymes involved in inflammation, cancer, and other diseases. In addition, 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been used as a model compound to study the structure-activity relationships of other related compounds. It has also been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% binds to and inhibits the activity of several enzymes involved in inflammation, cancer, and other diseases. For example, 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and other diseases. In addition, 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been found to inhibit the activity of several other enzymes, including tyrosine kinase, protein kinase C, and protein kinase A.

Biochemical and Physiological Effects

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in inflammation, cancer, and other diseases. In addition, 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been found to inhibit the activity of several enzymes involved in cell proliferation and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its high stability and low toxicity. It is also relatively easy to synthesize and has a wide range of biological activities. However, it is important to note that 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is a potent inhibitor of several enzymes, so it should be used with caution in laboratory experiments.

Future Directions

The potential applications of 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% are still being explored. Future studies could focus on the development of more efficient synthesis methods for 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% and on the further characterization of its biochemical and physiological effects. Additionally, further research could explore the potential of 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% as a therapeutic agent for the treatment of inflammation, cancer, and other diseases. Finally, future studies could also focus on the development of new derivatives of 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% with improved potency and specificity.

Synthesis Methods

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is usually synthesized through the reaction of 4-fluorobenzoic acid with 4-methylsulfonylphenol in the presence of an acid catalyst. This reaction proceeds in two steps, with the first step involving the formation of the 4-fluoro-3-methylsulfonylphenylbenzoic acid intermediate. The second step then involves the conversion of this intermediate to the desired 4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid, 95% product. The yield of this reaction can be improved by using a higher reaction temperature and a longer reaction time.

properties

IUPAC Name |

4-fluoro-3-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVGDYOPVLEIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691649 | |

| Record name | 6-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(4-methylsulfonylphenyl)benzoic acid | |

CAS RN |

1261935-97-0 | |

| Record name | 6-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.